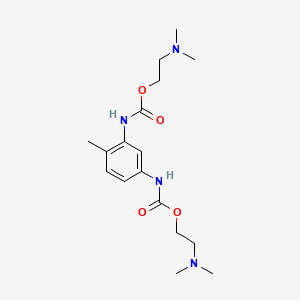

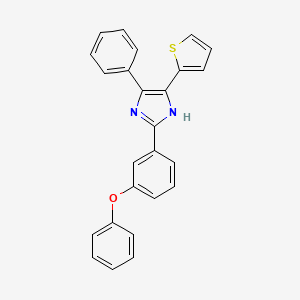

![molecular formula C36H58O2S2 B11943397 Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] CAS No. 89447-58-5](/img/structure/B11943397.png)

Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bis(2-butoxy-5-(1,1,3,3-tétraméthylbutyl)phényl) disulfure est un composé chimique connu pour ses propriétés structurales uniques et ses applications dans divers domaines. Ce composé est caractérisé par la présence d'une liaison disulfure, qui est une liaison entre deux atomes de soufre, et de deux cycles phényle substitués par des groupes butoxy et tétraméthylbutyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du bis(2-butoxy-5-(1,1,3,3-tétraméthylbutyl)phényl) disulfure implique généralement l'oxydation de précurseurs thiols. Une méthode courante consiste à faire réagir le 2-butoxy-5-(1,1,3,3-tétraméthylbutyl)thiophénol avec un oxydant tel que le peroxyde d'hydrogène ou l'iode en présence d'une base. Les conditions de réaction comprennent souvent un solvant tel que l'éthanol ou l'acétonitrile et une plage de température de 25 à 50 °C.

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un contrôle de la réaction efficaces. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le bis(2-butoxy-5-(1,1,3,3-tétraméthylbutyl)phényl) disulfure subit diverses réactions chimiques, notamment :

Oxydation : La liaison disulfure peut être oxydée davantage pour former des sulfoxydes ou des sulfones.

Réduction : La liaison disulfure peut être réduite en thiols à l'aide d'agents réducteurs tels que le dithiothréitol ou le borohydrure de sodium.

Substitution : Les cycles phényle peuvent subir des réactions de substitution aromatique électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, iode ou acide m-chloroperbenzoïque (m-CPBA) dans des solvants tels que l'éthanol ou le dichlorométhane.

Réduction : Dithiothréitol, borohydrure de sodium ou hydrure d'aluminium et de lithium dans des solvants tels que le méthanol ou le tétrahydrofurane.

Substitution : Agents nitrants (par exemple, acide nitrique) ou agents halogénants (par exemple, brome) en conditions acides ou neutres.

Principaux produits formés

Oxydation : Sulfoxydes ou sulfones.

Réduction : Thiols.

Substitution : Dérivés nitro ou halogénés des cycles phényle.

Applications De Recherche Scientifique

Le bis(2-butoxy-5-(1,1,3,3-tétraméthylbutyl)phényl) disulfure a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme stabilisateur en chimie des polymères.

Biologie : Utilisé dans des études impliquant la formation et la réduction de liaisons disulfure dans les protéines.

Médecine : Étudié pour ses propriétés antioxydantes potentielles et son rôle dans les systèmes de délivrance de médicaments.

Industrie : Utilisé comme additif dans les lubrifiants et comme stabilisateur dans les plastiques et le caoutchouc.

Mécanisme d'action

Le mécanisme d'action du bis(2-butoxy-5-(1,1,3,3-tétraméthylbutyl)phényl) disulfure implique la formation et la rupture de liaisons disulfure. Dans les systèmes biologiques, les liaisons disulfure jouent un rôle crucial dans le repliement et la stabilité des protéines. Le composé peut interagir avec les groupes thiols des protéines, conduisant à la formation de liaisons disulfure qui stabilisent la structure de la protéine. Dans les réactions chimiques, la liaison disulfure peut subir une oxydation ou une réduction, influençant la réactivité et les propriétés du composé.

Mécanisme D'action

The mechanism of action of disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein structure. In chemical reactions, the disulfide bond can undergo oxidation or reduction, influencing the reactivity and properties of the compound.

Comparaison Avec Des Composés Similaires

Composés similaires

- Bis(2-butoxyphényl) disulfure

- Bis(2-butoxy-5-méthylphényl) disulfure

- Bis(2-butoxy-5-tert-butylphényl) disulfure

Unicité

Le bis(2-butoxy-5-(1,1,3,3-tétraméthylbutyl)phényl) disulfure est unique en raison de la présence des groupes tétraméthylbutyle encombrants, qui peuvent influencer ses propriétés stériques et sa réactivité. Cela le distingue des autres composés disulfure avec des substituants plus simples, offrant des avantages uniques dans des applications spécifiques telles que la stabilisation des polymères et l'activité antioxydante.

Propriétés

Numéro CAS |

89447-58-5 |

|---|---|

Formule moléculaire |

C36H58O2S2 |

Poids moléculaire |

587.0 g/mol |

Nom IUPAC |

1-butoxy-2-[[2-butoxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]disulfanyl]-4-(2,4,4-trimethylpentan-2-yl)benzene |

InChI |

InChI=1S/C36H58O2S2/c1-13-15-21-37-29-19-17-27(35(9,10)25-33(3,4)5)23-31(29)39-40-32-24-28(36(11,12)26-34(6,7)8)18-20-30(32)38-22-16-14-2/h17-20,23-24H,13-16,21-22,25-26H2,1-12H3 |

Clé InChI |

OWSMQAVEBQWCTI-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)SSC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)OCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

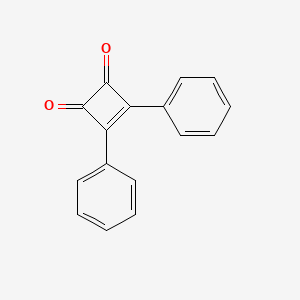

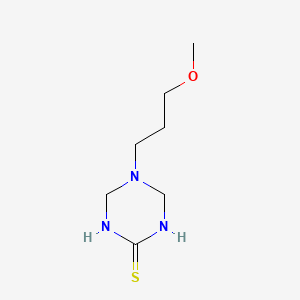

![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)